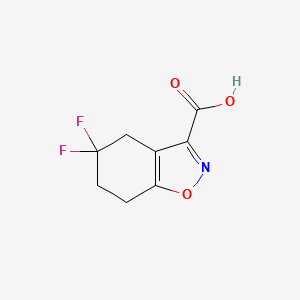

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Description

Historical Context of Benzoxazole Derivatives in Chemical Research

Benzoxazole derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early examples like flunoxaprofen and benoxaprofen demonstrating anti-inflammatory and antibiotic properties. The benzoxazole core’s planar aromatic structure enables π-π stacking interactions with biological targets, while its heteroatoms (oxygen and nitrogen) facilitate hydrogen bonding. Historically, these compounds were synthesized via cyclocondensation of 2-aminophenol with carboxylic acids or aldehydes, but advances in catalysis and flow chemistry have expanded synthetic accessibility.

The incorporation of fluorine into benzoxazoles emerged as a strategy to enhance metabolic stability and membrane permeability. For instance, fluorinated analogs of calcimycin showed improved antibacterial efficacy compared to non-fluorinated counterparts. These developments laid the groundwork for exploring more complex fluorinated benzoxazole scaffolds, including tetrahydrobenzoxazoles with saturated rings.

Position of Fluorinated Tetrahydrobenzoxazoles within Heterocyclic Chemistry

Fluorinated tetrahydrobenzoxazoles occupy a niche in heterocyclic chemistry due to their hybrid aromatic-aliphatic character. The saturation of the benzene ring reduces planarity, potentially modulating interactions with enzymes or receptors. Fluorine atoms at the 5-position introduce steric and electronic effects:

- Electronic effects : The strong electron-withdrawing nature of fluorine alters ring electron density, impacting reactivity in substitution reactions.

- Steric effects : Fluorine’s small atomic radius minimizes steric hindrance, allowing precise positioning in binding pockets.

Comparative studies of fluorinated vs. non-fluorinated tetrahydrobenzoxazoles reveal enhanced thermal stability and solubility in polar solvents for the former. For example, 5,5-difluoro derivatives exhibit logP values reduced by 0.5–1.0 units compared to their non-fluorinated analogs, suggesting improved hydrophilicity.

Research Evolution and Significance of Isoxazole-Carboxylic Acid Structures

The integration of carboxylic acid groups into benzoxazole frameworks, as seen in 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, enables diverse applications:

- Coordination chemistry : The carboxylic acid moiety can act as a ligand for metal ions, useful in catalysis or materials science.

- Prodrug development : Esterification or amidation of the acid group allows tunable pharmacokinetics.

Recent synthetic breakthroughs include flow-chemistry approaches for benzoxazole intermediates. For instance, continuous-flow lithiation-cyclization sequences have achieved 85–93% yields for related benzoxazole sulfonamides, demonstrating scalability. Such methods could be adapted for carboxylic acid derivatives by substituting electrophilic trapping agents (e.g., CO₂ instead of sulfonyl chlorides).

Current Research Landscape and Knowledge Gaps

Current studies focus on three areas:

- Synthetic methodology : Developing catalysts for asymmetric synthesis of chiral tetrahydrobenzoxazoles.

- Biological evaluation : Screening fluorinated benzoxazoles against multidrug-resistant pathogens and cancer cell lines.

- Computational modeling : Predicting regioselectivity in fluorination reactions using density functional theory (DFT).

Critical gaps persist:

- Limited structural diversity : Most reported derivatives are monosubstituted; polysubstituted analogs remain underexplored.

- Mechanistic studies : The impact of fluorine on the acid dissociation constant (pKₐ) of the carboxylic acid group is poorly characterized.

- Scale-up challenges : Continuous manufacturing protocols for carboxylic acid-functionalized benzoxazoles require optimization to match the efficiency of sulfonamide synthesis.

| Research Aspect | Progress Status | Key Challenges |

|---|---|---|

| Synthetic Accessibility | Moderate (batch methods) | Low yields in flow systems |

| Biological Activity | Preliminary screening complete | Target identification needed |

| Computational Predictions | DFT models validated | Solvent effects unmodeled |

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)2-1-5-4(3-8)6(7(12)13)11-14-5/h1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSOWCUVLRQEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1ON=C2C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the reaction of 1,3-difluorobenzene with piperidine-4-carboxylic acid under specific conditions. The reaction is facilitated by the presence of halogen derivatives, which help in achieving the desired product with high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various fluorinated derivatives and other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has shown that compounds with similar structures to 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid exhibit antiviral properties. For instance, derivatives of benzimidazoles have been identified as effective inhibitors against human cytomegalovirus (HCMV) and other RNA viruses by blocking RNA polymerase II activity . The introduction of fluorine atoms in the structure can enhance the biological activity and selectivity of these compounds due to their electron-withdrawing nature.

2. Anti-inflammatory Properties

Compounds related to this compound have demonstrated anti-inflammatory effects in various studies. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta . This suggests that the compound might be useful in developing new anti-inflammatory drugs.

3. Anticancer Potential

The compound's structural characteristics allow for modifications that can lead to increased potency against cancer cells. Studies indicate that fluorinated compounds often exhibit enhanced interactions with biological targets due to improved lipophilicity and metabolic stability . The design of analogs based on this compound could lead to novel anticancer agents.

Agricultural Science Applications

1. Pesticidal Activity

Research into the pesticidal properties of benzoxazole derivatives suggests that this compound could serve as a lead compound for developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides or fungicides .

2. Plant Growth Regulation

Compounds similar to this compound may also be explored for their effects on plant growth regulation. The modulation of plant hormones through such compounds can lead to enhanced crop yields and stress resistance .

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices for specialized applications. Its thermal stability and mechanical properties make it suitable for developing high-performance materials used in electronics and coatings .

2. Fluorescent Probes

Due to its fluorescent properties when incorporated into certain matrices or modified appropriately, this compound can be utilized in the development of fluorescent probes for biological imaging and diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid with structurally related benzoxazole and tetrahydrobenzoxazole derivatives.

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights:

Substituent Effects on Acidity and Reactivity: The 5,5-difluoro derivative exhibits increased acidity at the 3-carboxylic acid group compared to methyl-substituted analogs (e.g., 4,6-dimethyl and 5-methyl variants) due to fluorine’s strong electron-withdrawing nature. This property enhances its suitability for metal coordination or salt formation in drug formulations .

Molecular Weight and Lipophilicity :

- The bromo-substituted benzopyran derivative (257.09 g/mol) has a higher molecular weight and lipophilicity (logP ~2.8 estimated) compared to the target compound (229.18 g/mol, logP ~1.5), making it more suitable for applications requiring hydrophobic interactions .

- The 5-methyl analog (195.21 g/mol) is lighter and less polar, favoring absorption in gastrointestinal environments .

Synthetic Utility :

Biological Activity

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (CAS No. 1785081-46-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : 5,5-difluoro-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid

- Molecular Formula : C₈H₇F₂NO₃

- Molecular Weight : 203.15 g/mol

- Physical Form : Powder

- Purity : ≥95%

The biological activities of this compound are primarily linked to its interaction with various cellular pathways. Research indicates that derivatives of benzoxazole compounds often exhibit significant anti-cancer properties through mechanisms such as:

- Inhibition of HIF-1α Transcription : Studies have shown that certain benzoxazole derivatives can inhibit hypoxia-inducible factor (HIF) transcriptional activity in human cells. This inhibition is crucial in cancer biology as HIF plays a role in tumor growth and metastasis under hypoxic conditions .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, similar compounds have been tested for their effects on human promyelocytic leukemia cells (HL-60), where they induced apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Study Reference | Cell Line/Model | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| HL-60 | Cytotoxicity | 86 - 755 | |

| HEK293T | HIF-1α Inhibition | <50 | |

| Zebrafish Embryo | Toxicity Assessment | Not reported |

Case Study 1: Cytotoxicity in HL-60 Cells

In a study evaluating the cytotoxic effects of isoxazole derivatives similar to 5,5-difluoro compounds, it was found that these compounds significantly reduced cell viability in HL-60 cells. The expression analysis indicated that one specific derivative decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving apoptosis and cell cycle arrest .

Case Study 2: Inhibition of HIF Transcription

Another significant study focused on the inhibition of HIF transcriptional activity using a dual-luciferase assay. The results indicated that several benzoxazole derivatives could inhibit HIF transcription without exhibiting cytotoxic effects at concentrations below 50 µM. This positions these compounds as promising candidates for further development in cancer therapies targeting hypoxic tumors .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid with high purity?

- Methodology : Utilize palladium-catalyzed cyclization under reflux conditions, as described for structurally related benzoxadiazole derivatives (e.g., PdCl₂(PPh₃)₂ in dry Et₃N/THF at 55°C for 6–48 hours). Post-synthesis purification via silica gel chromatography or ethanol recrystallization ensures high purity .

- Key considerations : Monitor reaction progress with TLC or HPLC, and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

- Methodology : Adopt precautionary measures outlined for structurally similar heterocyclic carboxylic acids. Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters) and full-body chemical-resistant suits. Implement fume hoods for synthesis steps and avoid aqueous discharge to prevent environmental contamination .

- Validation : Conduct acute toxicity assays (e.g., OECD 423) to establish preliminary safety thresholds.

Q. What analytical techniques are critical for characterizing its molecular structure?

- Methodology : Combine spectroscopic methods:

- FT-IR : Confirm carboxylic acid (-COOH) and benzoxazole ring vibrations (C-O-C stretch at ~1250 cm⁻¹).

- NMR : Assign fluorine substituents (¹⁹F NMR) and tetrahydropyran ring protons (¹H NMR).

- X-ray crystallography : Resolve spatial arrangement of difluoro and carboxylic acid moieties (if crystalline) .

Advanced Research Questions

Q. How can regioselective fluorination be optimized in benzoxazole derivatives?

- Methodology : Employ directed ortho-metalation (DoM) strategies using fluorine-directed ligands (e.g., LDA or TMPZnCl·LiCl) to enhance selectivity. Compare with electrophilic fluorination agents (e.g., Selectfluor®) under controlled pH (4–6) to minimize byproducts .

- Data analysis : Use DFT calculations (B3LYP/6-31G*) to predict fluorination sites and validate with ¹⁹F NMR coupling constants.

Q. What experimental designs address contradictions in reported stability data for fluorinated benzoxazoles?

- Methodology : Conduct accelerated stability studies under varied conditions:

- Thermal : Heat samples to 40–80°C for 1–4 weeks (ICH Q1A guidelines).

- Hydrolytic : Expose to pH 1–13 buffers and analyze degradation via LC-MS.

- Photolytic : Use UV light (320–400 nm) to assess photostability .

- Resolution : Apply Arrhenius kinetics to extrapolate shelf-life and identify degradation pathways (e.g., ring-opening vs. decarboxylation).

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodology : Perform Hammett σₚ analysis to correlate substituent effects (fluoro vs. carboxylic acid) with reaction rates in Suzuki-Miyaura couplings. Use cyclic voltammetry to measure redox potentials and identify electron-deficient regions .

- Validation : Compare catalytic efficiency of Pd(0)/Pd(II) systems with/without electron-withdrawing substituents.

Methodological Notes

- Synthesis Optimization : Reference fluorinated benzoic acid derivatives (e.g., tetrafluoro-hydroxybenzoic acid) for solvent selection (e.g., THF/Et₃N mixtures) and catalyst loading adjustments .

- Safety Data Gaps : Cross-reference toxicological profiles of analogous compounds (e.g., 4-hydroxybenzoic acid derivatives) until compound-specific data is available .

- Computational Aids : Leverage Gaussian or ORCA software for predicting reaction intermediates and transition states in fluorination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.